N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-3-carboxamide
Description
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene-3-carboxamide core linked via a methylene bridge to a furan ring substituted with a 1-methylpyrazole moiety. This structural architecture combines electron-rich aromatic systems (thiophene, furan, pyrazole) with a carboxamide functional group, rendering it a candidate for diverse biological interactions, particularly in enzyme inhibition or antimicrobial applications.
Properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-17-12(4-6-16-17)13-3-2-11(19-13)8-15-14(18)10-5-7-20-9-10/h2-7,9H,8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWGXVHDWQVNDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 1-methylhydrazine with an appropriate β-diketone under acidic conditions.
Synthesis of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Coupling of the pyrazole and furan rings: This step involves the formation of a C-C bond between the pyrazole and furan rings, typically using a palladium-catalyzed cross-coupling reaction.
Formation of the thiophene ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling of the furan-pyrazole intermediate with the thiophene ring: This step involves the formation of an amide bond between the furan-pyrazole intermediate and the thiophene-3-carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Furan-3-Carboxamide Analog
A direct analog, N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}furan-3-carboxamide, replaces the thiophene ring with a furan-3-carboxamide. Thiophene’s enhanced aromatic stability compared to furan may improve metabolic resistance in the target compound .
1,3,4-Oxadiazole-Based Antifungal Agents (LMM5 and LMM11)
- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
These 1,3,4-oxadiazoles exhibit antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1). Unlike the target compound, their core heterocycle is an oxadiazole, and they feature sulfamoyl benzamide groups. The absence of a pyrazole-furan moiety in LMM5/LMM11 underscores the target compound’s unique hybrid architecture, which may confer distinct target selectivity .
Enzyme Inhibitors with Carboxamide Motifs
AZD9668 (Alvelestat)
N-[[5-(methanesulfonyl)pyridin-2-yl]methyl]-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
This elastase inhibitor shares a pyrazole and carboxamide group but incorporates a pyridine core and methanesulfonyl substituent. The trifluoromethyl group enhances lipophilicity and target affinity, a feature absent in the target compound. Such structural differences highlight how carboxamide positioning and auxiliary substituents dictate specificity toward enzymes like neutrophil elastase .
Pyrazole-Containing Antimicrobial Agents
Pyrazole Carbothioamides
Compounds such as 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide feature carbothioamide (C=S) instead of carboxamide (C=O) groups. The thioamide group increases resistance to hydrolysis but reduces hydrogen-bonding capacity compared to the target compound’s carboxamide. Nitrophenyl substituents in these analogs introduce strong electron-withdrawing effects, contrasting with the target’s methylpyrazole .
Ranitidine Derivatives with Furan Moieties
Ranitidine analogs like [5-[(dimethylamino)methyl]furan-2-yl]methanol share a dimethylaminomethyl-furan substructure. While these compounds target histamine H2 receptors, the target compound’s thiophene carboxamide and pyrazole groups likely redirect its bioactivity toward alternative pathways, illustrating how minor structural changes pivot therapeutic applications .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Heterocyclic Core Impact : The thiophene ring in the target compound may offer superior electronic and metabolic stability compared to furan or oxadiazole cores in analogs like LMM5/LMM11 .
- Biological Potential: While direct data are lacking, structural parallels to elastase inhibitors (e.g., AZD9668) and antifungal agents (e.g., LMM5) suggest plausible enzyme inhibition or antimicrobial roles.
Biological Activity
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2415455-83-1 |
| Molecular Weight | 287.34 g/mol |
| Molecular Formula | C14H13N3O2S |
The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of the thiophene and pyrazole moieties suggests potential interactions with enzymes and receptors involved in key biological processes. Research indicates that compounds containing similar structures often exhibit significant antimicrobial, anti-inflammatory, and antioxidant activities.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | 31.108 - 62.216 |
The compound demonstrated bactericidal action, primarily through the inhibition of protein synthesis pathways, which subsequently affects nucleic acid and peptidoglycan production . Additionally, it showed moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, indicating its potential as an effective treatment for biofilm-associated infections.
Anti-inflammatory Activity
In vitro assays have revealed that this compound possesses significant anti-inflammatory properties. The stabilization percentage of human red blood cell (HRBC) membranes was observed to be between 86.70% to 99.25% , suggesting its effectiveness in protecting cellular integrity during inflammatory responses .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using DPPH scavenging assays, yielding percentages between 84.16% and 90.52% . These results indicate a strong ability to neutralize free radicals, which is crucial for preventing oxidative stress-related damage in biological systems .
Case Studies
A study focusing on the synthesis and biological evaluation of pyrazole-based compounds reported that derivatives similar to N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene exhibited broad-spectrum antimicrobial activity with MIC values ranging from 2.50 to 20 µg/mL against various pathogens . These findings support the hypothesis that structural modifications can enhance the biological efficacy of pyrazole derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-3-carboxamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of pyrazole and furan precursors, followed by functionalization of the thiophene-carboxamide moiety. Key steps include:
- Coupling Reactions : Use of coupling agents (e.g., EDCI/HOBt) to link the furan-pyrazole intermediate with thiophene-3-carboxylic acid derivatives .
- Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency. For example, reports yields of 64–76% using ethanol or DMF under reflux .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide; C-N stretch at ~1250 cm⁻¹ for pyrazole) .
- NMR Analysis :
- ¹H-NMR : Signals at δ 2.5–3.0 ppm (methyl groups on pyrazole), δ 6.5–7.5 ppm (aromatic protons from furan/thiophene) .
- ¹³C-NMR : Peaks at ~160 ppm (carboxamide carbonyl), ~150 ppm (heterocyclic carbons) .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) confirm molecular weight, with fragmentation patterns validating structural motifs .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (>10 mM) and ethanol, but poorly soluble in aqueous buffers (use surfactants or co-solvents for in vitro assays) .
- Stability : Stable at −20°C for long-term storage. In solution, degradation occurs at >40°C or extreme pH; monitor via HPLC (retention time shifts indicate breakdown) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinase targets). Focus on hydrogen bonds between the carboxamide group and conserved residues (e.g., Asp86 in p38 MAPK) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD/RMSF plots to identify critical binding motifs .
- QSAR Models : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl on pyrazole) with bioactivity data from analogs in .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-test in orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). highlights discrepancies in IC₅₀ values due to assay sensitivity .
- Metabolite Screening : Use LC-MS to identify active metabolites in cell-based vs. cell-free systems. For example, cytochrome P450-mediated oxidation of the furan ring may alter activity .
- Statistical Analysis : Apply ANOVA to compare dose-response curves across replicates; outliers may indicate assay-specific artifacts .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the pyrazole (e.g., 1-methyl vs. 1-ethyl) and thiophene (e.g., 3-carboxamide vs. 3-ester) .
- Biological Testing : Screen analogs against panels of related targets (e.g., kinase family members) to map selectivity cliffs. provides a comparative table of analogs with varying substituents and activities .
- Pharmacophore Mapping : Overlay active/inactive analogs in MOE to identify essential steric/electronic features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
